Pacidamycin 3

Antibiotic Discovery Pseudomonas aeruginosa MraY Inhibition

Pacidamycin 3 is a natural uridyl peptide antibiotic (UPA) that selectively inhibits bacterial translocase I (MraY) in Pseudomonas aeruginosa. Its unique enamide-linked deoxyuridine scaffold and doubly inverted peptide backbone confer narrow-spectrum activity absent in muraymycins, capuramycins, or tunicamycins. Directly sourced from Streptomyces coeruleorubidus fermentation, it is the ideal chemical probe for MraY structural biology, SAR semisynthesis, and resistance mutant studies with low resistance frequency (<3.5×10⁻⁶). Procure for benchmark biosynthetic gene cluster research, metabolic pathway engineering, or Opp permease uptake studies—no clinically equivalent alternative exists.

Molecular Formula C39H49N9O13
Molecular Weight 851.9 g/mol
Cat. No. B15566214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacidamycin 3
Molecular FormulaC39H49N9O13
Molecular Weight851.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H49N9O13/c1-19(40)32(53)43-27(15-22-7-5-9-24(49)13-22)35(56)47(4)21(3)31(34(55)41-18-26-17-29(51)36(61-26)48-12-11-30(52)45-39(48)60)46-33(54)20(2)42-38(59)44-28(37(57)58)16-23-8-6-10-25(50)14-23/h5-14,18-21,27-29,31,36,49-51H,15-17,40H2,1-4H3,(H,41,55)(H,43,53)(H,46,54)(H,57,58)(H2,42,44,59)(H,45,52,60)/b26-18-/t19-,20-,21-,27-,28-,29+,31-,36+/m0/s1
InChIKeyNMVHSWKLTKXTCN-UEXGXZKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pacidamycin 3: A Uridyl Peptide Antibiotic with Selective Anti-Pseudomonal Activity


Pacidamycin 3 (CAS 121280-49-7) is a natural product belonging to the uridyl peptide antibiotic (UPA) family, specifically the pacidamycin subclass [1]. Produced by fermentation of *Streptomyces coeruleorubidus* strain AB 1183F-64, it functions as a potent inhibitor of bacterial translocase I (MraY), an essential enzyme in peptidoglycan cell wall biosynthesis that remains clinically unexploited [2]. Characterized by a 3′-deoxyuridine nucleoside linked via an enamide bond to a structurally complex pentapeptide chain with a doubly inverted backbone, Pacidamycin 3 is notable for its narrow-spectrum antibacterial activity, demonstrating selective and potent inhibition primarily against the Gram-negative pathogen *Pseudomonas aeruginosa* [3].

Why Pacidamycin 3 Cannot Be Replaced by Other UPA Class Members


Simple substitution of Pacidamycin 3 with a different uridyl peptide antibiotic (UPA) or pacidamycin congener is not scientifically valid due to profound structural differences that directly govern antimicrobial spectrum, potency, and resistance profile [1]. The pacidamycins themselves are a family of at least seven natural congeners (pacidamycin 1-7), each differing in their specific amino acid composition within the peptidyl chain [2]. These structural variations dictate differential uptake via the Opp oligopeptide permease in *P. aeruginosa*, leading to varying minimum inhibitory concentrations (MICs) across the class . Furthermore, comparing across UPA classes, compounds like muraymycins, capuramycins, and tunicamycins exhibit distinct binding modes to MraY and vastly different antibacterial spectra (e.g., broad Gram-positive activity versus Pacidamycin's narrow Gram-negative specificity), rendering cross-class substitution meaningless for targeted anti-pseudomonal research [3].

Quantitative Differentiation Guide for Pacidamycin 3


Narrow Spectrum Selectivity: High Specificity for P. aeruginosa vs. Other Gram-Negatives

Pacidamycin 3 exhibits a highly restrictive antimicrobial spectrum, demonstrating activity only against *Pseudomonas aeruginosa* [1]. This contrasts sharply with broad-spectrum MraY inhibitors like muraymycins and tunicamycins, which are active against a wide range of Gram-positive bacteria (e.g., *Bacillus* spp., MIC 0.1–20 µg/mL for tunicamycins) [2]. This high specificity minimizes collateral damage to the commensal microbiome, a key differentiator for targeted therapy development.

Antibiotic Discovery Pseudomonas aeruginosa MraY Inhibition Narrow-Spectrum Antibiotic

In Vitro Potency Against P. aeruginosa: MIC Ranges and Congener Comparisons

The pacidamycin class exhibits MICs against *P. aeruginosa* ranging from 8 to 64 µg/mL [1]. Within the pacidamycin series, structural variations in the peptidyl chain lead to different potencies. For instance, Pacidamycin 4N, a distinct congener, demonstrates an MIC range of 4–16 µg/mL against *P. aeruginosa* . While direct head-to-head MIC data for Pacidamycin 3 against every other congener is not consolidated in a single study, this data confirms that potency varies significantly across the pacidamycin family based on structure, making the selection of a specific congener (e.g., Pacidamycin 3 vs. 4N) critical for achieving desired activity levels in experimental systems.

MIC Determination Pseudomonas aeruginosa Antibacterial Potency Structure-Activity Relationship

Altered Spectrum via Chemical Modification: The Dihydropacidamycin Benchmark

Chemical modification of the pacidamycin core can drastically alter its antibacterial spectrum. Synthetic dihydropacidamycins, produced by hydrogenation of the C(4') exocyclic olefin present in natural pacidamycins like Pacidamycin 3, demonstrate a modified spectrum of activity [1]. While Pacidamycin 3 is inactive against *Escherichia coli* (MIC >100 µg/mL), dihydropacidamycin derivatives achieve noteworthy activity against both wild-type and resistant *E. coli* strains (MIC = 4–8 µg/mL) [2]. This demonstrates that the natural Pacidamycin 3 scaffold provides a specific, narrow-spectrum baseline from which synthetic modification can rationally expand activity.

Semisynthetic Derivative Spectrum Expansion E. coli MraY Inhibition

Resistance Frequency and Bactericidal Kinetics in P. aeruginosa

Pacidamycins, including Pacidamycin 3, exhibit a low frequency of resistance in *P. aeruginosa*, reported at <3.5 × 10⁻⁶ [1]. Furthermore, time-kill kinetic studies using Pacidamycin 1 (a close congener) at 4× and 8× MIC demonstrate rapid bactericidal activity, achieving a 3 log₁₀ decrease in CFU within 4 to 6 hours [2]. This profile of low resistance emergence and rapid killing is a key differentiator from many conventional anti-pseudomonal agents and underscores the compound's potential in addressing persistent infections.

Resistance Frequency Time-Kill Kinetics Bactericidal Pseudomonas aeruginosa

Optimal Research and Discovery Applications for Pacidamycin 3


Mechanistic Studies of Translocase I (MraY) Inhibition

Pacidamycin 3 serves as an ideal chemical probe for investigating the structure and function of bacterial translocase I (MraY), an essential yet clinically untargeted enzyme [1]. Its unique mode of action, distinct from other MraY inhibitor classes like tunicamycins or muraymycins, makes it a critical tool for comparative binding studies, X-ray crystallography, and cryo-EM experiments aimed at elucidating the precise molecular interactions at the MraY active site [2].

Medicinal Chemistry and Semisynthetic Diversification Campaigns

The natural Pacidamycin 3 scaffold provides a validated starting point for semisynthetic modification to improve potency and expand spectrum. As demonstrated by the dihydropacidamycins, simple chemical transformations can yield analogs with enhanced activity against key Gram-negative pathogens like *E. coli* (MIC 4-8 µg/mL) [3]. Procurement of Pacidamycin 3 enables medicinal chemists to explore novel SAR through strategic modifications of the uridyl core, peptidyl chain, or the unique enamide linkage.

Elucidating Resistance Mechanisms in Pseudomonas aeruginosa

Given the unique uptake mechanism of pacidamycins via the Opp oligopeptide permease and the reported low resistance frequency (<3.5 × 10⁻⁶) [4], Pacidamycin 3 is a valuable tool for studying non-canonical antibiotic resistance pathways. It can be used to generate and characterize resistant mutants of *P. aeruginosa*, thereby identifying vulnerabilities in bacterial cell envelope biology and potential targets for synergistic drug combinations aimed at overcoming permeability barriers [5].

Biosynthetic Pathway Engineering and Heterologous Expression

The complete biosynthetic gene cluster for the pacidamycins has been identified and characterized, enabling metabolic engineering approaches [6]. Pacidamycin 3 serves as the analytical standard and pathway benchmark for heterologous expression efforts in hosts like *Streptomyces coelicolor*. Researchers can use Pacidamycin 3 to validate the production of novel analogs generated through precursor-directed biosynthesis or combinatorial engineering of the NRPS assembly line [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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